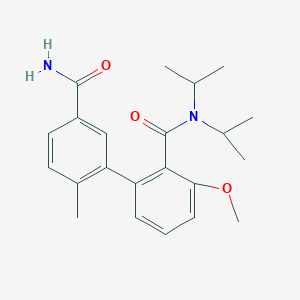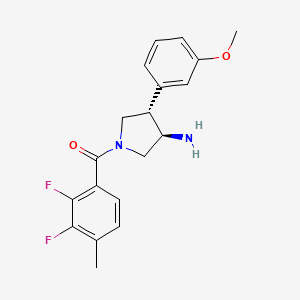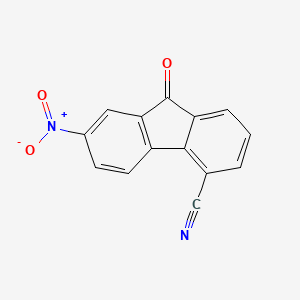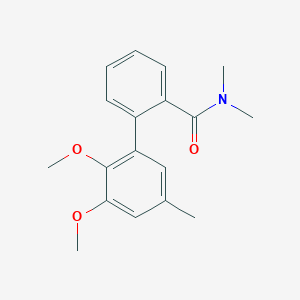
dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate, also known as DMC, is a chemical compound that has been widely studied for its potential applications in various fields. DMC is a colorless and odorless solid that is soluble in organic solvents.
作用机制
The mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In particular, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate can reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
In animal studies, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to improve cognitive function and reduce inflammation in the brain. It has also been shown to protect against oxidative stress and prevent the loss of dopaminergic neurons in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it a useful compound for studying the effects of various treatments on cells and tissues. However, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is relatively expensive and can be difficult to synthesize in large quantities.
未来方向
There are several areas of research that could benefit from further investigation of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate. One potential future direction is the development of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate as a plant growth regulator and pesticide in agriculture. Additionally, further research is needed to better understand the mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate and its effects on various signaling pathways and enzymes.
合成方法
The synthesis of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate involves the reaction of cyclohexanone with urea in the presence of a catalyst such as zinc oxide. The reaction produces a mixture of isomers, which can be separated by fractional distillation. The resulting dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is then purified by recrystallization.
科学研究应用
Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been used as a plant growth regulator and a pesticide. It has been shown to increase crop yield and improve plant resistance to environmental stresses such as drought and heat.
In materials science, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been used as a cross-linking agent for polymers and as a precursor for the synthesis of other organic compounds.
属性
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h12-15H,3-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDNPOILBBPBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)

![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)

